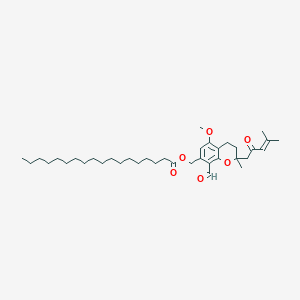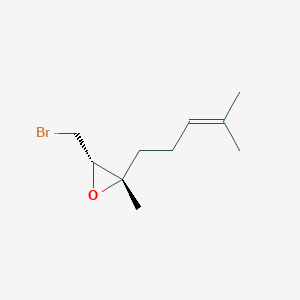
(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms This particular compound features a bromomethyl group and a methyl group attached to the oxirane ring, along with a 4-methyl-3-pentenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane can be achieved through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of an alkene precursor using a peracid such as m-chloroperbenzoic acid (m-CPBA). The specific precursor for this compound would be a bromomethylated alkene.
Halogenation and Cyclization: Another method involves the halogenation of a suitable alkene followed by cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale epoxidation reactions using optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are often employed to ensure the desired stereochemistry and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Ring-Opening Reactions: The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles such as water, alcohols, or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxirane. For example, using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products will vary depending on the nucleophile used. For example, using sodium azide would yield an azide-substituted product.
Ring-Opening Reactions: The major products are typically diols or halohydrins, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening and subsequent reactions. The bromomethyl group can also participate in substitution reactions, further diversifying its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2S-cis)-3-(Chloromethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane: Similar structure but with a chlorine atom instead of bromine.
(2S-cis)-3-(Hydroxymethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
The presence of the bromomethyl group in (2S-cis)-3-(Bromomethyl)-2-methyl-2-(4-methyl-3-pentenyl)oxirane imparts unique reactivity compared to its analogs. Bromine is a better leaving group than chlorine, making nucleophilic substitution reactions more favorable. Additionally, the specific stereochemistry (2S-cis) can influence the compound’s reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H17BrO |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
(2S,3S)-3-(bromomethyl)-2-methyl-2-(4-methylpent-3-enyl)oxirane |
InChI |
InChI=1S/C10H17BrO/c1-8(2)5-4-6-10(3)9(7-11)12-10/h5,9H,4,6-7H2,1-3H3/t9-,10+/m1/s1 |
Clave InChI |
YBLCNHAYWVYVPC-ZJUUUORDSA-N |
SMILES isomérico |
CC(=CCC[C@]1([C@H](O1)CBr)C)C |
SMILES canónico |
CC(=CCCC1(C(O1)CBr)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


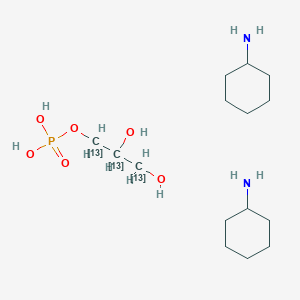
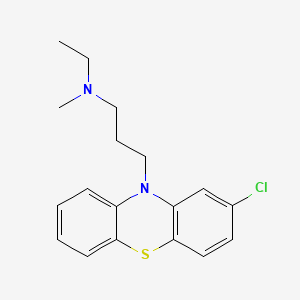
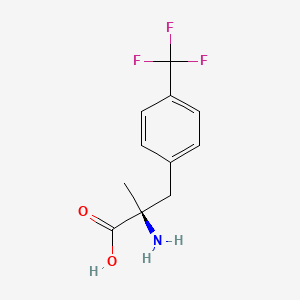

![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
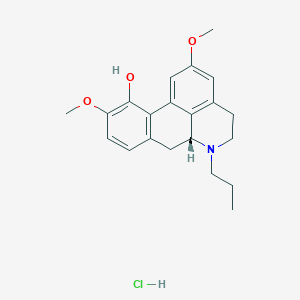
![N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide](/img/structure/B13441835.png)
![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)

![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)

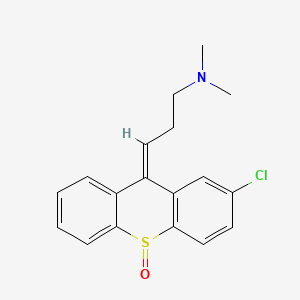
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
